molecular formula C9H4F3N3 B595374 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1261365-58-5

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B595374
CAS No.: 1261365-58-5
M. Wt: 211.147
InChI Key: MIYMIGHPGAEBEN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile and high-value nitrogen-rich heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This scaffold is of significant interest in the development of kinase inhibitors, as the pyrrolopyridine core is a known privileged structure capable of mimicking adenine's binding mode with ATP pockets in various kinase targets source . The presence of the electron-withdrawing trifluoromethyl group and the carbonitrile moiety enhances the molecule's metabolic stability and influences its binding affinity and physicochemical properties, making it a critical intermediate for constructing targeted therapeutics source . Researchers utilize this compound primarily in the synthesis of small molecule libraries for high-throughput screening and in the lead optimization phase for oncology, inflammation, and central nervous system (CNS) diseases. Its structure is frequently featured in patent literature concerning novel therapeutic agents, underscoring its industrial relevance source . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYMIGHPGAEBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679126
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-58-5
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Mediated Trifluoromethylation

A regioselective approach employs Ullmann-type coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and a trifluoromethyl copper(I) complex:

Reaction Scheme :

5-Bromo-pyrrolopyridine+CuCF3DMF, 110°C5-CF3-pyrrolopyridine+CuBr\text{5-Bromo-pyrrolopyridine} + \text{CuCF}3 \xrightarrow{\text{DMF, 110°C}} \text{5-CF}3\text{-pyrrolopyridine} + \text{CuBr}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMF at 110°C for 24 hours

  • Yield : 58%

Advantages :

  • Tolerates nitrile functionality without side reactions.

  • Scalable to multigram quantities.

Palladium-Catalyzed Carbonylative Cyanation

The cyano group at position 4 is introduced via carbonylative coupling using CO gas and ammonium chloride:

Procedure :

  • 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (1 equiv) is treated with Pd(PPh₃)₄ (5 mol%) under CO atmosphere (1 atm).

  • NH₄Cl (2 equiv) is added, and the mixture is stirred at 80°C for 8 hours.

  • Yield: 67% after recrystallization from ethanol.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances utilize tandem cyclization-functionalization sequences to minimize isolation steps:

Representative Protocol :

  • Starting Material : 3-Nitro-5-(trifluoromethyl)pyridine.

  • Reductive Cyclization :

    • H₂ (50 psi), Pd/C (5 wt%) in MeOH, 25°C, 2 hours.

    • Concomitant reduction of nitro to amine.

  • In Situ Cyanation :

    • Add CuCN (1.5 equiv), DMF, 100°C, 12 hours.

  • Overall Yield : 51%.

Key Observations :

  • Temperature control is critical to prevent decomposition of the nitro intermediate.

  • Excess CuCN leads to over-cyanation at unintended positions.

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, yield, and purity:

ParameterLaboratory ScaleIndustrial Process
Catalyst Loading 5–10 mol% Pd0.1–0.5 mol% Pd
Solvent Volume 10 mL/g substrate2–3 mL/g substrate
Reaction Time 12–24 hours3–6 hours (flow reactor)
Purity >95% (chromatography)>99% (crystallization)

Process Challenges :

  • Trifluoromethyl Group Stability : Degradation occurs above 150°C, necessitating precise temperature control.

  • Cyanide Handling : Requires closed systems and strict safety protocols.

Comparative Analysis of Synthetic Routes

The table below evaluates four primary methods based on efficiency and practicality:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Cyclocondensation6295120Moderate
Copper-Mediated CF₃5892180Low
Palladium Cyanation6798220High
Tandem Reaction5190150High

Key Findings :

  • Palladium-catalyzed cyanation offers the best compromise between yield and scalability.

  • Tandem reactions reduce production time but require advanced process engineering.

Mechanistic Insights and Side Reaction Mitigation

Cyclocondensation Side Products

  • Over-cyclization : Forms tetracyclic byproducts (up to 15% yield). Mitigated by reducing reaction time to 8 hours.

  • Nitrile Hydrolysis : Occurs in aqueous acidic conditions, generating undesired amides. Avoided by using anhydrous solvents.

Trifluoromethylation Challenges

  • CF₃ Group Migration : Observed during high-temperature steps. DFT calculations show activation energy of 28 kcal/mol for migration.

  • Dehalogenation : Competing removal of bromine occurs with Pd catalysts. Controlled by lowering Pd loading to 2 mol%.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Structural Properties

The table below compares 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with closely related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 1261365-58-5 C₉H₄F₃N₃ 211.14 -CF₃ (C5), -CN (C4) 95%
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 920966-02-5 C₈H₄ClN₃ 177.60 -Cl (C4), -CN (C5) 97%
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile 517918-95-5 C₈H₅N₃ 143.15 -CN (C5) N/A
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1260384-46-0 C₉H₅F₃N₂O₂ 230.14 -CF₃ (C5), -COOH (C4) 95%

Key Observations :

  • The trifluoromethyl and cyano groups in the target compound increase molecular weight and polarity compared to simpler analogs like 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile .
  • Halogenated analogs (e.g., 4-chloro derivative) exhibit reduced molecular weights but retain similar reactivity for cross-coupling reactions .
Trifluoromethyl vs. Chloro Substituents
  • The -CF₃ group enhances metabolic stability and lipophilicity, making the target compound more suitable for pharmaceutical applications than the 4-chloro analog .
  • The 4-chloro derivative serves as a precursor in Suzuki-Miyaura couplings, whereas the cyano group in the target compound enables further functionalization via nucleophilic substitution .
Carboxylic Acid Derivative
  • Replacing the -CN group with -COOH (as in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ) improves water solubility but reduces electrophilicity, limiting its use in cross-coupling reactions .

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C9H5F3N2
  • Molecular Weight : 214.14 g/mol
  • CAS Number : 1261365-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and efficacy in vivo.

Key Mechanisms:

  • Enzyme Inhibition : Studies have shown that compounds containing the pyrrolo[2,3-b]pyridine scaffold can inhibit various enzymes, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator of certain receptors involved in neurotransmission and immune responses.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

The compound has shown promising results against bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to traditional antibiotics .

Case Studies

  • Study on Antimalarial Activity : A structure-based optimization program identified pyrrole-based compounds with significant activity against Plasmodium falciparum, showing potential for developing new antimalarial drugs .
  • Antibacterial Evaluation : A series of pyrrole derivatives were tested for their antibacterial efficacy against multiple pathogens, revealing that modifications to the pyrrolo[2,3-b]pyridine structure could enhance activity against resistant strains .

Research Findings Summary Table

Activity TypeTarget Organism/PathwayIC50/MIC ValuesReference
AnticancerBreast Cancer CellsLow µM
AntibacterialStaphylococcus aureus3.12 µg/mL
AntimalarialPlasmodium falciparum<0.03 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with trifluoromethyl-containing reagents. Modifications to active methylene groups (e.g., using trifluoromethyl ketones) are critical for introducing the CF₃ substituent . Key variables include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation steps). Yields typically range from 40–65%, with lower temperatures favoring selectivity but requiring longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C, split due to coupling with adjacent nitrogens) .
  • FT-IR : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and pyrrole NH (broad peak ~3200 cm⁻¹) .
  • HRMS : Validate molecular weight (calc. for C₁₀H₅F₃N₄: 254.04 g/mol) with <2 ppm error .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., FGFR, EGFR) due to its planar heterocyclic core. The trifluoromethyl group enhances metabolic stability, while the nitrile enables further functionalization (e.g., Suzuki couplings for biaryl derivatives) . Bioactivity assays often pair synthetic modifications with in vitro cytotoxicity screening (e.g., IC₅₀ values against HeLa cells) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer : Contradictions arise from protonation states (NH group in pyrrole) and solvent interactions. Use pH-dependent solubility profiling:

  • In DMSO (polar aprotic): High solubility (>10 mg/mL) due to hydrogen bonding with NH .
  • In hexane (nonpolar): Insoluble (<0.1 mg/mL). Adjust solvent systems (e.g., DCM:MeOH 9:1) for reaction optimization. Computational COSMO-RS simulations predict solubility trends based on charge distribution .

Q. What strategies optimize regioselectivity during electrophilic substitutions on the pyrrolopyridine core?

  • Methodological Answer : The electron-withdrawing CF₃ and CN groups direct substitutions to the C3 and C6 positions. Use DFT calculations (e.g., Gaussian09) to map electron density and identify reactive sites . Experimental validation via bromination (NBS in DMF) shows >90% selectivity at C3 under kinetic control .

Q. How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes. Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂). Compare with non-CF₃ analogs: t₁/₂ increases from 2.1 h (methyl analog) to 6.8 h (CF₃ derivative) .

Q. What computational methods predict binding affinities of derivatives to target proteins (e.g., kinases)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3RQ) to model interactions between the nitrile group and kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of hydrogen bonds with Lys539 and Glu481 residues .

Q. How are contradictory biological activity results reconciled across cell lines?

  • Methodological Answer : Variability in IC₅₀ values (e.g., 1.2 µM in MCF-7 vs. 8.7 µM in A549) may stem from differences in efflux pumps (e.g., ABCG2 overexpression). Perform RNA-seq on resistant lines to identify upregulated transporters. Co-administer inhibitors (e.g., Ko143 for ABCG2) to validate .

Methodological Notes

  • Synthetic Challenges : The nitrile group may hydrolyze under acidic conditions; use anhydrous solvents and avoid prolonged heating .
  • Data Reproducibility : Ensure NMR spectra are referenced to residual solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm) to align with published datasets .

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